molecular formula C22H20N2O3S2 B2924569 (3Z)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894672-17-4

(3Z)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2924569
CAS No.: 894672-17-4
M. Wt: 424.53
InChI Key: USSDAPNLJPLOAL-ZHZULCJRSA-N
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Description

(3Z)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a useful research compound. Its molecular formula is C22H20N2O3S2 and its molecular weight is 424.53. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

Research on compounds structurally related to thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxides has shown promising anticancer activities. For example, derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been explored for their in vitro and in vivo anticancer potential, demonstrating significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer) (Gad et al., 2020).

Synthesis and Reactivity

The synthesis and reactivity of thieno[3,2-c][1,2]thiazine derivatives and their applications in creating novel heterocyclic compounds are a significant area of research. For instance, studies have detailed the multicomponent synthesis of 2-amino-3-R-4-aryl-4H-pyrans derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, demonstrating their utility in generating diverse molecular architectures (Lega et al., 2016).

Photophysical and Electroluminescent Properties

Compounds in this family have also been investigated for their photophysical properties and potential applications in electroluminescent devices. The study of Zn(II)-chelated complexes based on benzothiazole derivatives for producing white-light emission highlights the application of these compounds in developing new materials for organic light-emitting diodes (OLEDs) (Roh et al., 2009).

Antimicrobial Activity

Some derivatives have been synthesized and evaluated for their antimicrobial properties, indicating the potential use of these compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).

Molecular Docking and Dynamic Simulations

Research includes the synthesis, characterization, and biological evaluation of benzothiazine dioxide derivatives as monoamine oxidase inhibitors, supported by molecular docking and dynamic simulations. These studies contribute to understanding the mechanism of action of these compounds and their potential therapeutic applications (Ahmad et al., 2018).

Properties

IUPAC Name

(3Z)-1-benzyl-3-[(2-ethylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S2/c1-2-17-10-6-7-11-18(17)23-14-20-21(25)22-19(12-13-28-22)24(29(20,26)27)15-16-8-4-3-5-9-16/h3-14,23H,2,15H2,1H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSDAPNLJPLOAL-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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